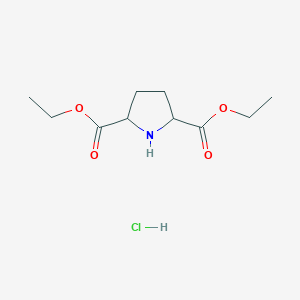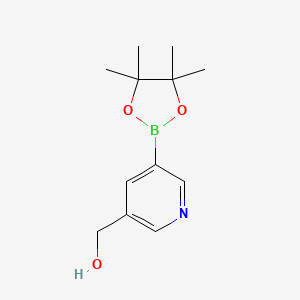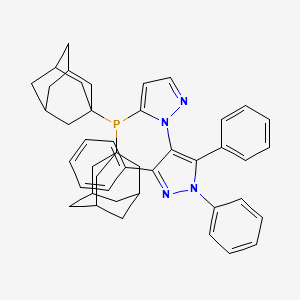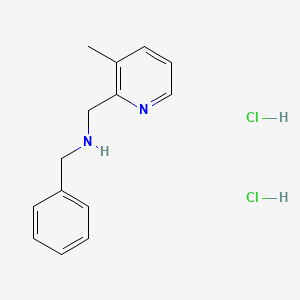
n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride
Descripción general
Descripción
N-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride is a chemical compound with the molecular formula C14H18Cl2N2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride is represented by the formula C14H18Cl2N2 . This indicates that the molecule is composed of 14 carbon atoms, 18 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms .Aplicaciones Científicas De Investigación
Pharmaceutical Research: Antiviral Agent Development
This compound has potential applications in the development of antiviral agents. The structural similarity to indole derivatives, which are known for their antiviral properties, suggests that n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride could be a candidate for synthesizing new antiviral drugs .
Antioxidant Activity: Combatting Oxidative Stress
Research indicates that compounds similar to n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride have been tested for their antioxidant properties. These properties are crucial for developing treatments that target oxidative stress-related diseases .
Anti-inflammatory Applications: Inhibiting Lipoxygenase
The compound’s framework is conducive to modification into structures that inhibit lipoxygenase (LOX), an enzyme involved in the inflammatory process. This application is significant for creating anti-inflammatory medications .
Neuroprotective Therapies: Alzheimer’s and Parkinson’s Disease
Given the compound’s potential antioxidant activity, there’s a possibility for its derivatives to be used in neuroprotective therapies, particularly for conditions like Alzheimer’s and Parkinson’s disease where oxidative stress is a contributing factor .
Chemical Synthesis: Heterocyclic Building Blocks
n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride: serves as a building block in chemical synthesis, particularly in constructing complex heterocyclic compounds that have diverse applications in medicinal chemistry .
Agricultural Chemistry: Plant Growth Regulators
Indole derivatives, which share a structural resemblance with this compound, are known to influence plant growth. Thus, it could be explored for its efficacy as a plant growth regulator, impacting agricultural productivity .
Mecanismo De Acción
- The pyridine ring (with a methyl substituent) may also participate in π-electron interactions, influencing receptor binding or enzymatic activity .
Mode of Action
Pharmacokinetics (ADME)
- The compound’s lipophilic nature suggests good oral absorption. It may distribute widely due to its lipophilicity. Hepatic metabolism likely involves cytochrome P450 enzymes. Renal excretion of metabolites. High lipophilicity may enhance bioavailability .
Propiedades
IUPAC Name |
N-[(3-methylpyridin-2-yl)methyl]-1-phenylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.2ClH/c1-12-6-5-9-16-14(12)11-15-10-13-7-3-2-4-8-13;;/h2-9,15H,10-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKMGKCAWFYQTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CNCC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1439937.png)
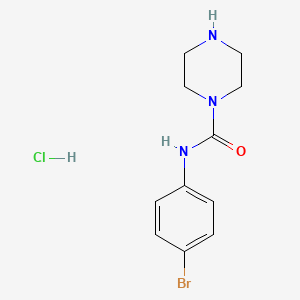
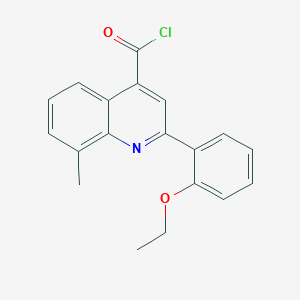
![Ethyl {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}acetate](/img/structure/B1439940.png)
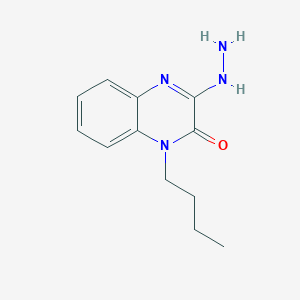

![4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1439946.png)
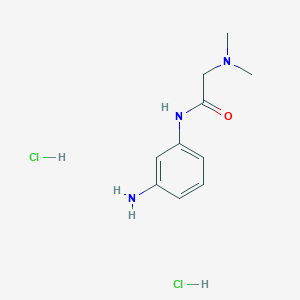
![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1439948.png)

![2,2,2-trifluoroethyl N-[6-(diethylamino)pyridin-3-yl]carbamate](/img/structure/B1439953.png)
